2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl diethylcarbamodithioate
Overview
Description
2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl diethylcarbamodithioate is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of this compound is the LasB system of Pseudomonas aeruginosa, a Gram-negative bacterium . The LasB system is a key component of the quorum sensing pathways in these bacteria, which are used for cell-cell communication and coordination of various behaviors .
Mode of Action
The compound interacts with the LasB system, inhibiting its function . This interaction disrupts the quorum sensing pathways, preventing the bacteria from coordinating their behaviors effectively .
Biochemical Pathways
By inhibiting the LasB system, the compound disrupts the quorum sensing pathways of Pseudomonas aeruginosa . These pathways are used by the bacteria to respond to external factors such as nutrient availability and to coordinate behaviors such as biofilm formation and virulence production . Disruption of these pathways can therefore have a significant impact on the bacteria’s ability to survive and proliferate.
Pharmacokinetics
Given its molecular weight of 58277 , it is likely to have good oral bioavailability
Result of Action
The inhibition of the LasB system by this compound results in a disruption of the quorum sensing pathways in Pseudomonas aeruginosa, leading to a reduction in behaviors such as biofilm formation and virulence production . This can potentially reduce the bacteria’s ability to cause disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl diethylcarbamodithioate typically involves the reaction of 4-phenyl-1,3-thiazole-2-amine with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl diethylcarbamodithioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl diethylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl] N,N-diethylcarbamodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS3/c1-3-19(4-2)16(21)23-11-14(20)18-15-17-13(10-22-15)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIHTGKHGOQQKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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